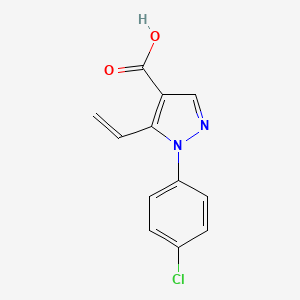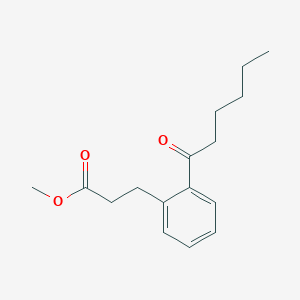
Methyl 3-(2-hexanoylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-hexanoylphenyl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a unique structure that includes a hexanoyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(2-hexanoylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(2-hexanoylphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of nickel carbonyl or palladium (0) complexes as catalysts can facilitate the reaction of ethylene with carbon monoxide and methanol to produce the ester .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-hexanoylphenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Hydrolysis: 3-(2-hexanoylphen
Propriétés
Numéro CAS |
820963-27-7 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
methyl 3-(2-hexanoylphenyl)propanoate |
InChI |
InChI=1S/C16H22O3/c1-3-4-5-10-15(17)14-9-7-6-8-13(14)11-12-16(18)19-2/h6-9H,3-5,10-12H2,1-2H3 |
Clé InChI |
LANBJAMUOJZKPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CC=CC=C1CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)

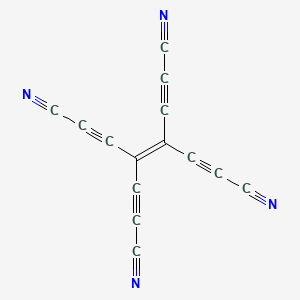
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
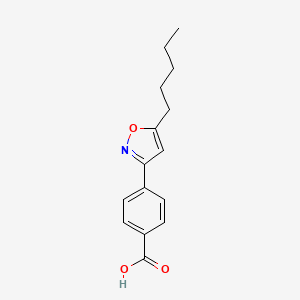
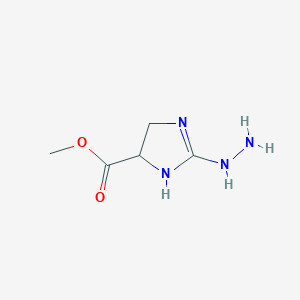
![5,14-Dihydroquinoxalino[2,3-a]phenazine](/img/structure/B14207424.png)
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
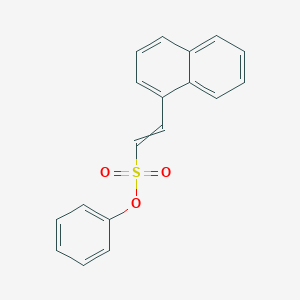
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
